molecular formula C22H28N2O5S2 B138698 Sibenadet CAS No. 154189-40-9

Sibenadet

Cat. No. B138698
CAS RN: 154189-40-9
M. Wt: 464.6 g/mol
InChI Key: DBCKRBGYGMVSTI-UHFFFAOYSA-N
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Description

Sibenadet, also known as 7-[2-({2-[3-(2-phenylethoxy)propanesulfonyl]ethyl}amino)ethyl]-1,3-benzothiazole-2,4-diol, belongs to the class of organic compounds known as benzothiazoles . It’s a dual D2 dopamine receptor and beta2-adrenoceptor agonist .


Synthesis Analysis

The commercial manufacturing process for Sibenadet Hydrochloride has been developed. The process relies on operationally simple chemistry at the final stages where two key intermediates are reacted to assemble the final molecule, isolated by crystallization . A nine-stage sequence for synthesis of the key amine hydrochloride intermediate was developed .


Molecular Structure Analysis

Three polymorphs of Sibenadet Hydrochloride have been shown to exist at ambient temperature and have been characterized. Each undergoes a solid-state transition to a common high-temperature form, which melts at approximately 220°C . Polymorphs I and II share a similar layered structure not exhibited by Polymorph III .


Chemical Reactions Analysis

The process for commercial manufacture of Sibenadet Hydrochloride relies upon the introduction of operationally simple chemistry at the final stages where two key intermediates are reacted to assemble the final molecule . The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

Three polymorphs of Sibenadet Hydrochloride have been shown to exist at ambient temperature and have been characterized. Each undergoes a solid-state transition to a common high-temperature form, which melts at approximately 220°C . The occurrence of polymorphism can have important biopharmaceutical, chemical process, formulation, and intellectual property implications for the pharmaceutical industry .

Scientific Research Applications

Polymorphic Behavior Analysis

Sibenadet Hydrochloride exhibits polymorphism, meaning it can exist in multiple forms or structures. Understanding these different forms is crucial for drug development and manufacturing. Studies have identified three polymorphs of Sibenadet Hydrochloride at ambient temperature, each transitioning to a common high-temperature form before melting at approximately 220°C .

Pulmonary Drug Delivery via MDIs

Mechanism of Action

Target of Action

Sibenadet, also known as Viozan™ or AR-C68397AA , is a dual D2 dopamine receptor and β2-adrenoceptor agonist . These receptors are the primary targets of Sibenadet. The D2 dopamine receptor is involved in modulating sensory afferent nerves, while the β2-adrenoceptor is associated with bronchodilator activity .

Mode of Action

Sibenadet interacts with its targets by activating the D2 dopamine receptor and the β2-adrenoceptor . Activation of the D2 receptor inhibits the release of rapidly adapting receptors, effectively reducing reflex-induced tachypnea, mucus production, and cough . On the other hand, activation of the β2-adrenoceptor results in bronchodilation .

Biochemical Pathways

The activation of D2 dopamine receptors and β2-adrenoceptors by Sibenadet affects the biochemical pathways associated with sensory nerve activity and bronchodilation

Pharmacokinetics

Sibenadet is administered via a pressurized metered-dose inhaler (pMDI), which allows for localized delivery to the lungs It’s noted that sibenadet therapy was generally well tolerated in clinical studies .

Result of Action

The activation of D2 dopamine receptors by Sibenadet results in the inhibition of sensory nerve activity, thereby reducing symptoms such as reflex-induced tachypnea, mucus production, and cough . The activation of β2-adrenoceptors leads to bronchodilation, which is beneficial for patients with chronic obstructive pulmonary disease (COPD) .

Action Environment

The action of Sibenadet is influenced by the environment within the lungs, where the drug is delivered via a pMDI It’s worth noting that the polymorphic behavior of sibenadet hydrochloride has been studied, indicating that the drug’s action may be influenced by its solid-state form .

properties

IUPAC Name

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCKRBGYGMVSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165552
Record name Sibenadet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sibenadet

CAS RN

154189-40-9
Record name Sibenadet [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibenadet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIBENADET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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